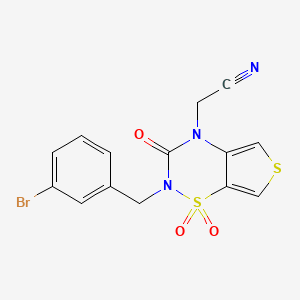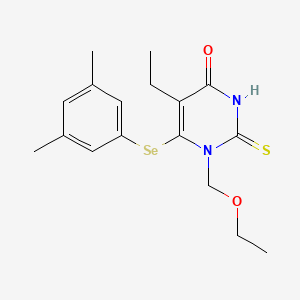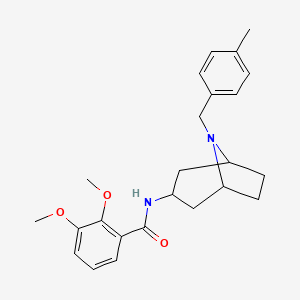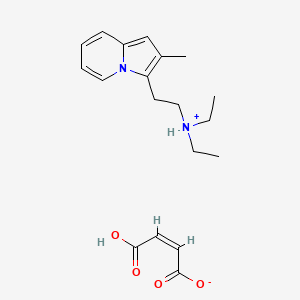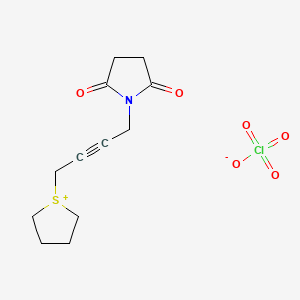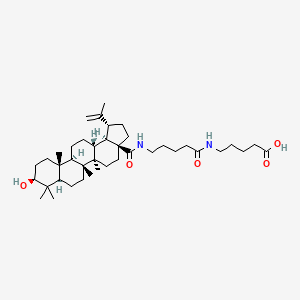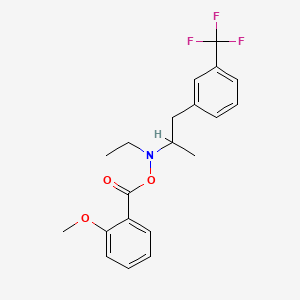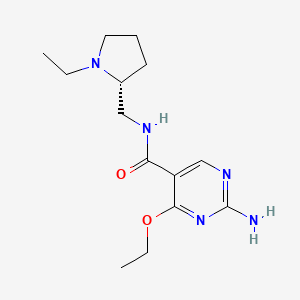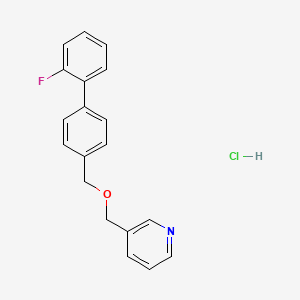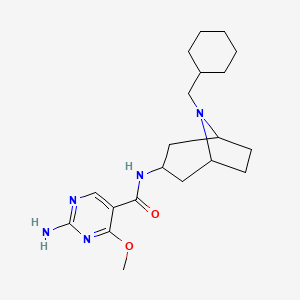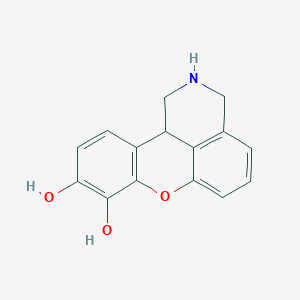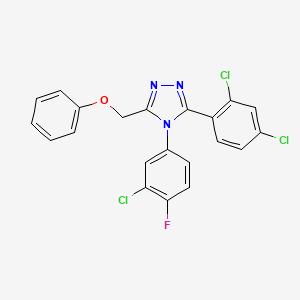
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(2,4-dichlorophenyl)-5-(phenoxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(2,4-dichlorophenyl)-5-(phenoxymethyl)- is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This compound, with its unique substituents, may exhibit specific properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(2,4-dichlorophenyl)-5-(phenoxymethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the chloro, fluoro, and phenoxymethyl groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production may involve optimized reaction conditions such as:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidized Derivatives: Formation of triazole N-oxides.
Reduced Derivatives: Formation of dihydrotriazoles.
Substituted Derivatives: Introduction of various functional groups at different positions on the triazole ring.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Pharmaceuticals: Possible application in the development of new drugs targeting specific diseases.
Anticancer Agents: Investigation of its potential as an anticancer agent.
Industry
Agrochemicals: Use as a fungicide or herbicide in agricultural applications.
Polymers: Incorporation into polymer structures to enhance material properties.
Mécanisme D'action
The mechanism of action of 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(2,4-dichlorophenyl)-5-(phenoxymethyl)- involves interaction with molecular targets such as enzymes or receptors. The compound may:
Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their activity.
Modulate Receptor Function: Interaction with cellular receptors to modulate their function and trigger specific cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1,2,4-Triazole, 3-(2,4-dichlorophenyl)-5-(phenoxymethyl)-: Lacks the chloro and fluoro substituents on the phenyl ring.
4H-1,2,4-Triazole, 4-(3-chlorophenyl)-3-(2,4-dichlorophenyl)-5-(phenoxymethyl)-: Lacks the fluoro substituent.
Uniqueness
Substituent Effects: The presence of chloro, fluoro, and phenoxymethyl groups may impart unique chemical and biological properties.
Biological Activity: The specific substituents may enhance its activity as an antimicrobial or anticancer agent compared to similar compounds.
This outline provides a comprehensive overview of the compound and its potential applications
Propriétés
Numéro CAS |
141079-15-4 |
|---|---|
Formule moléculaire |
C21H13Cl3FN3O |
Poids moléculaire |
448.7 g/mol |
Nom IUPAC |
4-(3-chloro-4-fluorophenyl)-3-(2,4-dichlorophenyl)-5-(phenoxymethyl)-1,2,4-triazole |
InChI |
InChI=1S/C21H13Cl3FN3O/c22-13-6-8-16(17(23)10-13)21-27-26-20(12-29-15-4-2-1-3-5-15)28(21)14-7-9-19(25)18(24)11-14/h1-11H,12H2 |
Clé InChI |
GCVKTJJXEQMGRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC2=NN=C(N2C3=CC(=C(C=C3)F)Cl)C4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


